An In-Depth Technical Guide to 4-(5-Bromonicotinamido)butanoic acid: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 4-(5-Bromonicotinamido)butanoic acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug discovery, the strategic combination of pharmacologically relevant scaffolds is a cornerstone of novel therapeutic design. 4-(5-Bromonicotinamido)butanoic acid emerges as a molecule of significant interest, conceptually bridging the structural features of nicotinamide derivatives and γ-aminobutyric acid (GABA) analogs. Nicotinamide, a form of vitamin B3, is a crucial component of the coenzymes NAD+ and NADP+, and its derivatives have been explored for a wide range of therapeutic applications.[1] Concurrently, GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its analogs are established treatments for neurological disorders such as epilepsy and neuropathic pain.[2]
This technical guide provides a comprehensive overview of 4-(5-Bromonicotinamido)butanoic acid, a compound formed by the amide linkage of 5-bromonicotinic acid and 4-aminobutanoic acid. While specific experimental data for this exact molecule is not extensively available in public literature, this document, grounded in established chemical principles and data from analogous structures, will serve as a robust resource for researchers. We will delve into its chemical structure, a proposed synthetic pathway, predicted physicochemical properties, and a discussion on its potential as a lead compound in drug development.
Chemical Structure and Identification
4-(5-Bromonicotinamido)butanoic acid is comprised of a 5-bromopyridine-3-carboxamide core linked to a butanoic acid moiety. The strategic placement of the bromine atom on the nicotinamide ring offers a potential site for further chemical modification, a common strategy in optimizing lead compounds.
| Identifier | Value |
| IUPAC Name | 4-(5-Bromopyridine-3-carboxamido)butanoic acid |
| Molecular Formula | C₁₀H₁₁BrN₂O₃ |
| SMILES | O=C(O)CCCNC(=O)c1cncc(Br)c1 |
| InChI Key | (Predicted) |
Synthesis of 4-(5-Bromonicotinamido)butanoic acid
The synthesis of 4-(5-Bromonicotinamido)butanoic acid can be achieved through a standard amide coupling reaction between 5-bromonicotinic acid and 4-aminobutanoic acid. The direct reaction of a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt.[3] To circumvent this, a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine.[4]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 4-(5-Bromonicotinamido)butanoic acid.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromonicotinic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add the coupling agent, for example, EDC (1.1 eq), and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture at room temperature for 15-20 minutes to form the activated ester.
-
Amine Addition: In a separate flask, dissolve 4-aminobutanoic acid (1.0 eq) in the same solvent, possibly with the addition of a base like triethylamine (TEA) to neutralize any hydrochloride salts. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification:
-
If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
-
The reaction mixture is then typically washed with a dilute acid (e.g., 1M HCl) to remove unreacted amine and base, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Physicochemical Properties (Predicted)
The physicochemical properties of 4-(5-Bromonicotinamido)butanoic acid are predicted based on the known values of its precursors, 5-bromonicotinic acid and 4-aminobutanoic acid, and computational models.
| Property | Predicted Value | Rationale/Reference |
| Molecular Weight | 287.11 g/mol | Calculated from the molecular formula C₁₀H₁₁BrN₂O₃. |
| Melting Point | 150-180 °C | Expected to be a solid at room temperature, with a melting point intermediate between or higher than the starting materials (5-Bromonicotinic acid: 178-180 °C, 4-Aminobutanoic acid: ~202 °C decomposition).[5][6] |
| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to the presence of amide and carboxylic acid functional groups capable of strong intermolecular hydrogen bonding. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol). | The carboxylic acid and amide groups contribute to polarity and potential water solubility, while the brominated aromatic ring adds lipophilic character. |
| pKa (acidic) | ~4.5 | Primarily determined by the butanoic acid moiety.[7] |
| pKa (basic) | ~2-3 | The pyridine nitrogen will be weakly basic. |
| LogP | ~1.0 - 1.5 | The LogP is a measure of lipophilicity. The value is estimated based on the contributions of the bromonicotinoyl and butanoic acid fragments.[8][9] |
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized 4-(5-Bromonicotinamido)butanoic acid would be confirmed using standard spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the butanoic acid chain.
-
Pyridine Ring Protons: Three aromatic protons in the range of δ 8.0-9.0 ppm.
-
Butanoic Acid Protons:
-
-CH₂- adjacent to the amide nitrogen: δ 3.2-3.5 ppm (triplet).
-
-CH₂- adjacent to the carboxylic acid: δ 2.2-2.5 ppm (triplet).
-
Central -CH₂-: δ 1.8-2.1 ppm (quintet).
-
-
Amide N-H Proton: A broad singlet in the range of δ 7.5-8.5 ppm.
-
Carboxylic Acid O-H Proton: A very broad singlet, typically > δ 10 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.
-
Carbonyl Carbons: Two distinct signals in the deshielded region, one for the amide carbonyl (~165-170 ppm) and one for the carboxylic acid carbonyl (~170-180 ppm).
-
Pyridine Ring Carbons: Five signals in the aromatic region (~120-150 ppm), with the carbon bearing the bromine atom being significantly influenced.
-
Butanoic Acid Carbons: Three aliphatic signals in the range of ~20-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[10]
-
N-H Stretch (Amide): A peak around 3300 cm⁻¹.[11]
-
C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm⁻¹.
-
C=O Stretch (Amide): A strong absorption around 1640-1680 cm⁻¹ (Amide I band).[12]
-
N-H Bend (Amide): An absorption around 1550 cm⁻¹ (Amide II band).[13]
Mass Spectrometry
Mass spectrometry will be used to confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): An odd molecular weight is expected due to the presence of two nitrogen atoms.[14] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M+2 peak of nearly equal intensity.
-
Fragmentation: Common fragmentation patterns for amides include alpha-cleavage and McLafferty rearrangement.[15]
Potential Applications in Drug Development and Research
The unique hybrid structure of 4-(5-Bromonicotinamido)butanoic acid suggests several potential avenues for investigation in drug discovery.
-
Neurological Disorders: As a GABA analog, it may interact with GABA receptors or transporters, potentially offering therapeutic benefits in conditions like epilepsy, anxiety, or neuropathic pain.[16] The nicotinamide moiety could influence its pharmacokinetic properties, such as blood-brain barrier permeability.[17]
-
Enzyme Inhibition: Nicotinamide derivatives are known to inhibit various enzymes.[1] This compound could be screened against a panel of enzymes, particularly those involved in neurological or metabolic pathways.
-
Chemical Probe and Scaffolding: The bromine atom provides a handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Characterization Workflow
Caption: A logical workflow for the characterization of synthesized 4-(5-Bromonicotinamido)butanoic acid.
Conclusion
4-(5-Bromonicotinamido)butanoic acid represents a promising, yet underexplored, chemical entity with potential applications in medicinal chemistry. This guide has provided a theoretical framework for its synthesis, predicted its key physicochemical and spectroscopic properties, and outlined its potential therapeutic relevance. The presented protocols and data, derived from established chemical principles and analysis of related compounds, offer a solid foundation for researchers and drug development professionals to embark on the synthesis and investigation of this intriguing molecule. Further empirical studies are warranted to validate these predictions and fully elucidate the biological activity profile of 4-(5-Bromonicotinamido)butanoic acid and its derivatives.
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